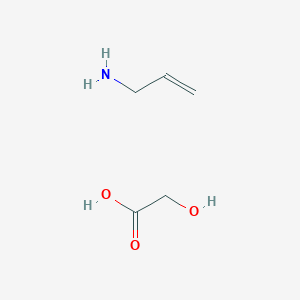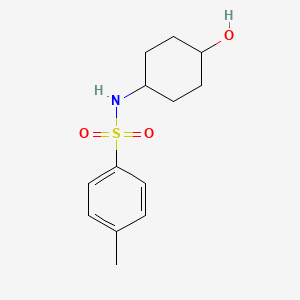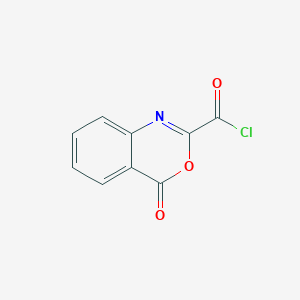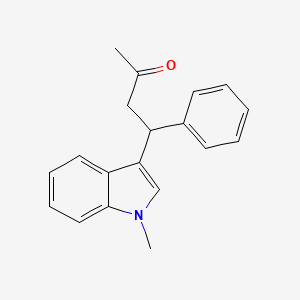
4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole moiety substituted with a phenylbutanone group, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one typically involves the reaction of 1-methylindole with a suitable phenylbutanone precursor. One common method is the Fischer indole synthesis, where the indole ring is formed by the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction is usually carried out under reflux with methanesulfonic acid in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated indole rings.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one involves its interaction with specific molecular targets. One known target is histone acetyltransferase KAT2B, which plays a role in gene expression regulation . The compound may exert its effects by modulating the activity of this enzyme, leading to changes in the acetylation status of histones and subsequent alterations in gene expression.
相似化合物的比较
- 1-Methyl-1H-indole-3-carbaldehyde
- 1-Methyl-1H-indole-3-acetic acid
- 1-Methyl-1H-indole-3-ethanol
Comparison: 4-(1-Methyl-1H-indol-3-yl)-4-phenylbutan-2-one is unique due to the presence of the phenylbutanone group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
185679-91-8 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC 名称 |
4-(1-methylindol-3-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C19H19NO/c1-14(21)12-17(15-8-4-3-5-9-15)18-13-20(2)19-11-7-6-10-16(18)19/h3-11,13,17H,12H2,1-2H3 |
InChI 键 |
VAIPVFXXMYDYEP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CN(C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)

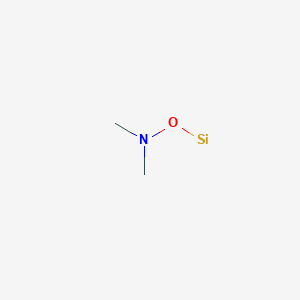
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

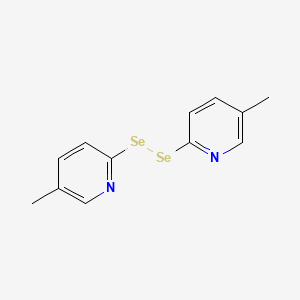

![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
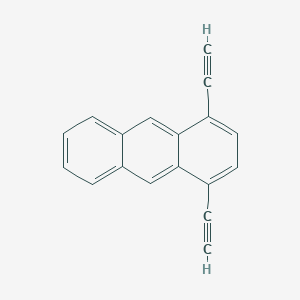
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
